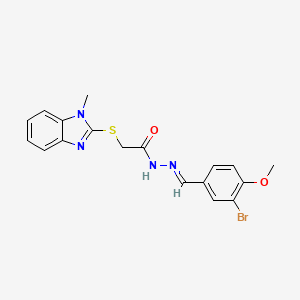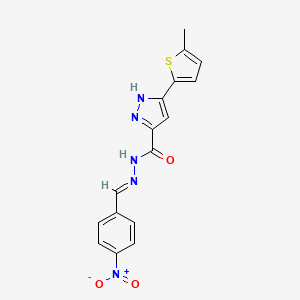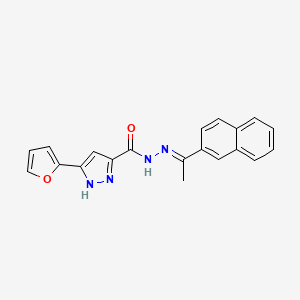![molecular formula C23H17BrN6O3S B11665331 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide CAS No. 303103-14-2](/img/structure/B11665331.png)
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-bromofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2-nitrofenil)metilideno]acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[5-(4-bromofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2-nitrofenil)metilideno]acetohidrazida típicamente involucra múltiples pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de una reacción de ciclización que involucra hidracina y un precursor adecuado, como una acilhidrazida.
Introducción de los grupos bromofenilo y fenilo: Estos grupos se pueden introducir a través de reacciones de sustitución utilizando derivados de bromobenceno y benceno.
Formación del enlace sulfánil: El grupo sulfánil se puede introducir a través de una reacción de tiolación.
Condensación con 2-nitrobenzaldehído: El paso final involucra la condensación del derivado de triazol con 2-nitrobenzaldehído para formar la acetohidrazida deseada.
Métodos de producción industrial
Los métodos de producción industrial para compuestos tan complejos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfánil, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones adecuadas.
Sustitución: El grupo bromofenilo puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, gas hidrógeno con un catalizador de paladio.
Reactivos de sustitución: Nucleófilos como aminas o tioles.
Productos principales
Oxidación: Sulfóxidos, sulfonas.
Reducción: Derivados de amina.
Sustitución: Diversos derivados de triazol sustituidos.
Aplicaciones Científicas De Investigación
Química
El compuesto se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas.
Biología
En la investigación biológica, los derivados de triazol a menudo se investigan por sus propiedades antimicrobianas, antifúngicas y anticancerígenas. Este compuesto puede exhibir actividades similares.
Medicina
Las aplicaciones potenciales en medicina incluyen el desarrollo de nuevos agentes terapéuticos dirigidos a enfermedades específicas. La estructura del compuesto sugiere que podría interactuar con objetivos biológicos como enzimas o receptores.
Industria
En el sector industrial, estos compuestos se pueden utilizar en el desarrollo de nuevos materiales o como intermediarios en la síntesis de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(4-bromofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2-nitrofenil)metilideno]acetohidrazida probablemente involucra interacciones con objetivos moleculares específicos como enzimas o receptores. El anillo de triazol y el grupo nitrofenilo pueden desempeñar roles cruciales en la unión a estos objetivos, lo que lleva a los efectos biológicos del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de 1,2,4-triazol: Compuestos con anillos de triazol similares.
Derivados de bromofenilo: Compuestos que contienen grupos bromofenilo.
Derivados de nitrofenilo: Compuestos con grupos nitrofenilo.
Unicidad
La singularidad de 2-{[5-(4-bromofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2-nitrofenil)metilideno]acetohidrazida radica en su combinación de grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas que no se encuentran en otros compuestos.
Propiedades
Número CAS |
303103-14-2 |
|---|---|
Fórmula molecular |
C23H17BrN6O3S |
Peso molecular |
537.4 g/mol |
Nombre IUPAC |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H17BrN6O3S/c24-18-12-10-16(11-13-18)22-27-28-23(29(22)19-7-2-1-3-8-19)34-15-21(31)26-25-14-17-6-4-5-9-20(17)30(32)33/h1-14H,15H2,(H,26,31)/b25-14+ |
Clave InChI |
TXDNGPQLFYYUMY-AFUMVMLFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665248.png)
![7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11665254.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11665258.png)
![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11665265.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11665269.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11665272.png)

![3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665288.png)


![N-(4-bromophenyl)-2-{[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11665298.png)
![benzyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11665302.png)

![3-(5-chloro-2-thienyl)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665311.png)
